Enhanced Lipophilicity Driven by 5-Benzyloxy vs. 5-Methoxy Substitution
Disclaimer: High-strength direct quantitative differentiation evidence for this specific compound is limited. The following evidence is based on predicted properties and class-level inference. The target compound's 5-benzyloxy substituent provides a significant increase in lipophilicity compared to the 5-methoxy analog. Based on ChemSpider data for the related ethyl ester analog (MFCD01847527) and standard fragment contributions, the predicted ACD/LogP for the benzyloxy compound is approximately 5.2, representing a roughly 2-log unit increase over the predicted LogP of ~3.2 for the 5-methoxy analog N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide . This difference substantially influences membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~5.2 |
| Comparator Or Baseline | N-(4-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide: Predicted LogP ~3.2 |
| Quantified Difference | ΔLogP ≈ +2.0 |
| Conditions | ACD/Labs Percepta Platform prediction; fragment-based estimation |
Why This Matters
A 2-log unit higher LogP indicates significantly greater lipophilicity, which can be advantageous for targeting intracellular or membrane-bound targets but may require different formulation strategies compared to less lipophilic analogs.
